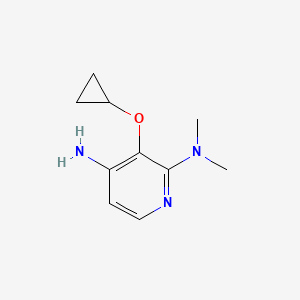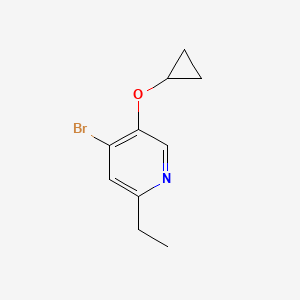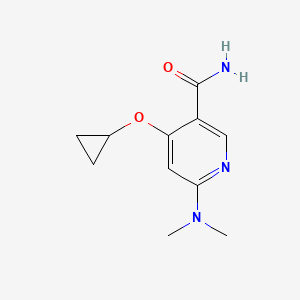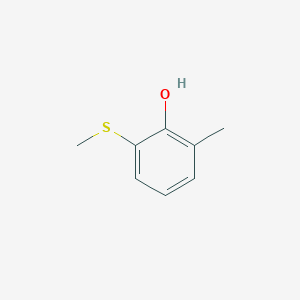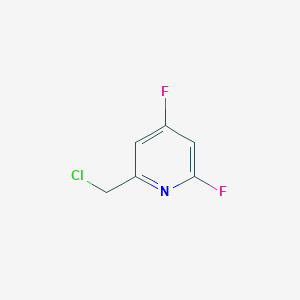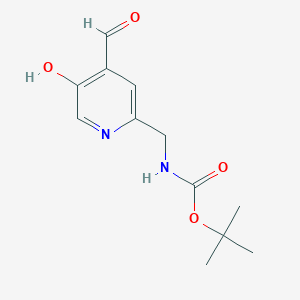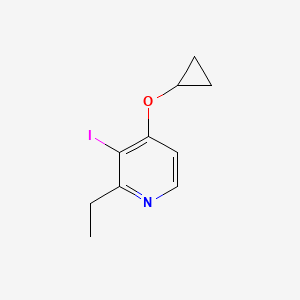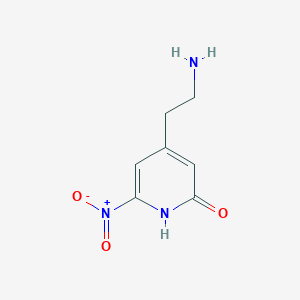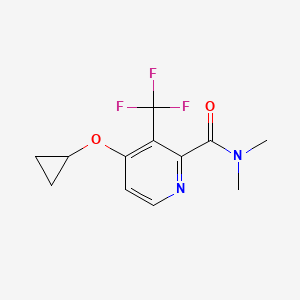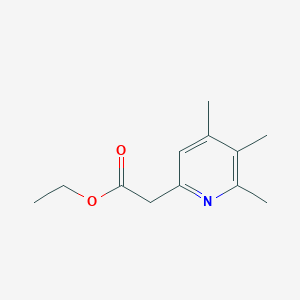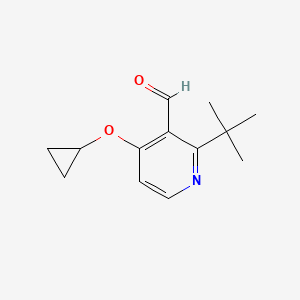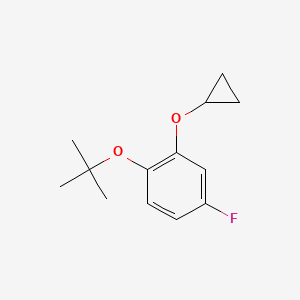
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene is an organic compound with the molecular formula C13H17FO2. It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, cyclopropoxy, and fluorine groups. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the cyclopropoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: Studied for its potential biological activity and as a building block for drug development.
Industrial Chemistry: Used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene involves its interaction with various molecular targets. The specific pathways depend on the context of its use. For example, in organic synthesis, it acts as a reactant that undergoes specific transformations under catalytic conditions. In biological systems, its mechanism would depend on its interaction with enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene
- 4-Tert-butoxy-2-cyclopropoxy-1-fluorobenzene
Comparison
1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H17FO2 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-11-7-4-9(14)8-12(11)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
YUGUKZVYAGFABH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



